Boc-Orn(Z)-OH is one of many building blocks used in SPPS. Its specific function is to incorporate the amino acid L-ornithine into the peptide chain. L-ornithine is an essential amino acid found in many proteins and plays a role in various biological functions [National Institutes of Health (.gov), "Dietary Reference Intakes (DRIs): Recommended Dietary Allowances and Dietary Reference Intakes (DRIs)" ].
Boc-Orn(Z)-OH, chemically known as 5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid, is a derivative of ornithine with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol. This compound features two protective groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the benzyloxycarbonyl (Z) group at the δ-amino position. These protective groups are crucial for its role in peptide synthesis, allowing for selective reactions while preventing unwanted side reactions during chemical transformations .
Boc-Orn(Z)-OH has been studied for its potential biological activities, particularly in the context of peptide-based therapeutics. Its structure allows it to be utilized in synthesizing bioactive peptides that may exhibit various pharmacological effects. The compound's ability to be selectively deprotected makes it suitable for creating peptides with specific sequences that could interact with biological targets effectively .
The synthesis of Boc-Orn(Z)-OH generally involves several key steps:
These steps can be performed using solid-phase peptide synthesis techniques on an industrial scale, ensuring high yield and purity of the final product .
Boc-Orn(Z)-OH is extensively used in various fields:
Research on Boc-Orn(Z)-OH includes interaction studies focusing on its role in forming bioactive peptides. These studies often examine how the synthesized peptides interact with specific receptors or enzymes, contributing to understanding their pharmacodynamics and potential therapeutic applications .
Boc-Orn(Z)-OH exhibits unique characteristics due to its dual protective groups. Here are some similar compounds for comparison:
Compound Name | Description | Unique Features |
---|---|---|
Boc-Orn-OH | Lacks the benzyloxycarbonyl (Z) group; protects only α-amino group | Simpler protection scheme |
Z-Orn-OH | Lacks the tert-butoxycarbonyl (Boc) group; protects only δ-amino group | Focuses on δ-amino group protection |
Boc-L-Orn(Boc)-OH | A derivative with dual Boc protections | Provides robust protection but less selectivity |
Boc-Orn(2-Cl-Z)-OH | Contains a chlorine substituent at position 2 | Introduces halogen functionality |
Boc-Orn(Z)-OH stands out due to its ability to selectively protect both amino groups, making it particularly valuable in complex peptide synthesis where precise control over functionalization is required .
Irritant